molecular formula C12H14FN3O B13917874 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13917874
M. Wt: 235.26 g/mol
InChI Key: ULXZKQRISBAIJR-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a fluorophenoxyethyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with methylhydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different substituents on the fluorophenoxyethyl group .

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxyethyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a fluorophenoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3O/c1-9-8-12(14)15-16(9)6-7-17-11-4-2-10(13)3-5-11/h2-5,8H,6-7H2,1H3,(H2,14,15)

InChI Key

ULXZKQRISBAIJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCOC2=CC=C(C=C2)F)N

Origin of Product

United States

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